molecular formula C20H44O3Si2 B12594868 (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol CAS No. 612825-54-4

(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol

Cat. No.: B12594868
CAS No.: 612825-54-4
M. Wt: 388.7 g/mol
InChI Key: SVGRKNWVERXDFQ-FGTMMUONSA-N
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Description

(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its two tert-butyldimethylsilyl (TBDMS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with a chiral precursor that already contains the desired stereochemistry. The hydroxyl groups are then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol can undergo various chemical reactions, including:

    Oxidation: The double bond in the octene moiety can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free diol.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.

    Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of TBDMS groups.

Major Products

    Epoxides: Formed from the oxidation of the double bond.

    Diols: Resulting from dihydroxylation of the double bond.

    Free Diol: Obtained after deprotection of the TBDMS groups.

Scientific Research Applications

(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function. The TBDMS groups protect the hydroxyl functionalities, allowing selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-3-ol: Similar structure but with a different position of the hydroxyl group.

    (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octane-4-ol: Lacks the double bond in the octene moiety.

    (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

The unique combination of stereochemistry and functional groups in (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol makes it particularly valuable in synthetic organic chemistry. The presence of TBDMS protecting groups allows for selective reactions, making it a versatile intermediate in the synthesis of complex molecules.

Properties

CAS No.

612825-54-4

Molecular Formula

C20H44O3Si2

Molecular Weight

388.7 g/mol

IUPAC Name

(4R,5R,6S)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-en-4-ol

InChI

InChI=1S/C20H44O3Si2/c1-13-15-16(21)18(23-25(11,12)20(6,7)8)17(14-2)22-24(9,10)19(3,4)5/h14,16-18,21H,2,13,15H2,1,3-12H3/t16-,17+,18-/m1/s1

InChI Key

SVGRKNWVERXDFQ-FGTMMUONSA-N

Isomeric SMILES

CCC[C@H]([C@H]([C@H](C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CCCC(C(C(C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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